molecular formula C4H4BrN3S B13704866 5-Bromo-3-(methylthio)-1,2,4-triazine

5-Bromo-3-(methylthio)-1,2,4-triazine

Cat. No.: B13704866
M. Wt: 206.07 g/mol
InChI Key: XTBKNYIFOSXJMJ-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazine (B1199460) Derivatives in Contemporary Organic Chemistry Research

The 1,2,4-triazine scaffold is a cornerstone in modern heterocyclic chemistry, primarily due to the wide spectrum of biological activities exhibited by its derivatives. benthamdirect.comingentaconnect.com These compounds have garnered significant attention in medicinal chemistry and drug discovery. researchgate.netnih.gov Research has demonstrated that molecules containing the 1,2,4-triazine ring system possess a range of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and notably, anticancer activities. benthamdirect.comingentaconnect.comresearchgate.net

The versatility of the 1,2,4-triazine core allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for screening. This structural adaptability is crucial for developing new therapeutic agents. nih.gov For instance, certain 1,2,4-triazine derivatives have been identified as potent antagonists for receptors like the adenosine (B11128) A₂A receptor, which is a target for treating Parkinson's disease. acs.org Beyond pharmaceuticals, these derivatives are also integral in the development of dyes and pesticides. benthamdirect.comingentaconnect.com

Examples of Biological Activities of 1,2,4-Triazine Derivatives:

Biological ActivitySignificance
Anticancer Derivatives have shown remarkable antitumor activity, with some advancing to clinical trials. nih.gov
Antimicrobial/Antifungal Broad-spectrum activity against various pathogens. benthamdirect.comingentaconnect.comresearchgate.net
Anti-inflammatory Potential for developing new treatments for inflammatory conditions. researchgate.net
Antiviral Activity against various viruses has been reported. researchgate.net
Antimalarial Some derivatives have been investigated as potential antimalarial agents. researchgate.net

Overview of Halogenated and Thioether-Substituted Nitrogen Heterocycles

The introduction of halogen atoms and thioether groups onto nitrogen-containing heterocyclic rings is a critical strategy in synthetic and medicinal chemistry.

Halogenated Nitrogen Heterocycles: Halogens (F, Cl, Br, I) serve as highly versatile functional groups. The carbon-halogen bond is a key site for post-synthetic modification, particularly through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. researchgate.netacs.org This allows for the straightforward introduction of a wide array of substituents, facilitating the synthesis of complex molecular architectures. nih.gov In polyhalogenated systems, the differences in reactivity between various C-X bonds (typically C-I > C-Br > C-Cl) can be exploited for sequential, site-selective functionalization. acs.orgnih.gov The presence of a halogen can also significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial parameters in drug design.

Thioether-Substituted Nitrogen Heterocycles: The thioether (-S-R) group is another vital functionality in drug design. tandfonline.com Sulfur-containing motifs are present in a significant number of FDA-approved drugs. nih.gov The thioether linkage can influence a molecule's conformation and its ability to interact with biological targets. It can participate in hydrogen bonding and other non-covalent interactions. Furthermore, the sulfur atom in a thioether can be oxidized to sulfoxide (B87167) and sulfone, which can alter the compound's solubility, polarity, and metabolic profile. researchgate.net This metabolic susceptibility can be strategically used in the design of prodrugs. The thioether group is a key component in a variety of compounds with demonstrated anticancer, antimicrobial, and anticonvulsant activities. researchgate.net

Research Trajectory and Evolution of Studies on 1,2,4-Triazine Scaffolds

The study of 1,2,4-triazines has a rich history, with initial syntheses dating back many decades. A classical method for their preparation is the Bamberger triazine synthesis. wikipedia.org Early research focused on understanding the fundamental reactivity of the triazine ring, including its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.

Over the years, the focus of 1,2,4-triazine research has shifted significantly towards its applications in medicinal chemistry, driven by the discovery of the diverse biological activities of its derivatives. ijpsr.info This has spurred the development of numerous new synthetic methodologies to access functionalized 1,2,4-triazine cores. researchgate.net Modern synthetic efforts often involve multicomponent reactions and metal-catalyzed cross-coupling strategies to build molecular diversity efficiently. uzh.ch

The contemporary research landscape is dominated by the design and synthesis of 1,2,4-triazine derivatives as targeted therapeutic agents. nih.gov There is a particular emphasis on developing inhibitors for specific enzymes, such as kinases, which are implicated in diseases like cancer. nih.gov Structure-based drug design, aided by computational modeling and X-ray crystallography, is now a common approach to optimize the interaction of 1,2,4-triazine-based ligands with their biological targets. acs.org The evolution of research on this scaffold highlights a clear progression from fundamental synthetic chemistry to sophisticated, application-driven drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrN3S

Molecular Weight

206.07 g/mol

IUPAC Name

5-bromo-3-methylsulfanyl-1,2,4-triazine

InChI

InChI=1S/C4H4BrN3S/c1-9-4-7-3(5)2-6-8-4/h2H,1H3

InChI Key

XTBKNYIFOSXJMJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN=N1)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 3 Methylthio 1,2,4 Triazine

Precursor Synthesis and Intermediate Derivatization Strategies

The key precursor for the formation of the 3-(methylthio)-1,2,4-triazine core is a thiosemicarbazone derivative. This intermediate is typically synthesized through the condensation of thiosemicarbazide (B42300) with an appropriate α-keto acid. For the synthesis of the parent 3-(methylthio)-1,2,4-triazin-5-one, glyoxylic acid is a suitable α-keto acid.

The initial thiosemicarbazone is then cyclized to form a 3-thioxo-1,2,4-triazin-5-one. This intermediate possesses a thione group at the C-3 position, which can be readily derivatized. The introduction of the methylthio group is achieved through S-methylation. This is typically accomplished by treating the 3-thioxo-1,2,4-triazin-5-one with a methylating agent, such as methyl iodide, in the presence of a base. This reaction proceeds via nucleophilic attack of the sulfur atom on the methyl group, yielding 3-(methylthio)-1,2,4-triazin-5(4H)-one.

Cyclization Reactions for the Formation of the 1,2,4-Triazine (B1199460) Ring System

The formation of the 1,2,4-triazine ring is a critical step in the synthesis of the target compound. This is generally achieved through cyclization reactions involving hydrazine (B178648) derivatives and carbonyl compounds.

Condensation Reactions Involving Hydrazine Derivatives and Carbonyl Compounds

The initial step in forming the triazine ring involves the condensation of a hydrazine derivative, specifically thiosemicarbazide, with a 1,2-dicarbonyl compound. In the context of synthesizing the precursor for 5-Bromo-3-(methylthio)-1,2,4-triazine, an α-keto acid serves as the 1,2-dicarbonyl equivalent. The reaction between thiosemicarbazide and an α-keto acid, such as glyoxylic acid, under appropriate conditions, leads to the formation of a thiosemicarbazone intermediate. scirp.orgscirp.org

Ring Closure Methodologies

The subsequent and definitive step in the formation of the 1,2,4-triazine ring is the intramolecular cyclization of the thiosemicarbazone intermediate. This ring closure is typically promoted by heating the thiosemicarbazone, often in the presence of a base such as potassium carbonate. scirp.org The reaction proceeds via nucleophilic attack of one of the nitrogen atoms of the hydrazine moiety on the carboxylic acid carbonyl group, followed by dehydration to yield the stable 3-thioxo-1,2,4-triazin-5-one ring system.

Introduction of the Bromo Substituent at the C-5 Position

With the 3-(methylthio)-1,2,4-triazin-5(4H)-one intermediate in hand, the final key transformation is the introduction of the bromine atom at the C-5 position. This is achieved by converting the 5-oxo group into a bromo substituent.

Electrophilic Bromination Techniques

Direct electrophilic bromination of the 3-(methylthio)-1,2,4-triazin-5(4H)-one at the C-5 position is generally not a favored method. The electron-withdrawing nature of the triazine ring and the presence of the oxo group make the ring less susceptible to electrophilic attack.

Nucleophilic Substitution of Pre-Existing Leaving Groups

The most effective strategy for introducing the bromo substituent at the C-5 position is through the conversion of the 5-oxo group into a good leaving group, followed by nucleophilic substitution with a bromide ion. The 5-oxo group exists in tautomeric equilibrium with its enol form, 5-hydroxy-3-(methylthio)-1,2,4-triazine. This hydroxyl group can be converted into a better leaving group.

A common method for this transformation is the use of phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide. manac-inc.co.jp Heating the 3-(methylthio)-1,2,4-triazin-5(4H)-one with phosphorus oxybromide effectively replaces the hydroxyl group of the enol tautomer with a bromine atom, yielding the final product, this compound. This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a bromide ion.

Incorporation of the Methylthio Group at the C-3 Position

The introduction of a methylthio (-SCH₃) group onto the C-3 position of the 1,2,4-triazine ring is a critical step in the synthesis of the target compound. This functionalization can be accomplished through two principal pathways: the direct S-alkylation of a thiol precursor or the alkylation of a thioxo intermediate, which exists in tautomeric equilibrium with its thiol form.

Thioetherification involves the direct formation of a thioether bond. In this context, it refers to the S-alkylation of a 3-mercapto-1,2,4-triazine precursor. The thiol group (-SH) is a good nucleophile, particularly in its deprotonated thiolate form (-S⁻), which readily reacts with electrophilic methylating agents.

The general reaction involves treating the 3-mercapto-1,2,4-triazine with a base to generate the more nucleophilic thiolate anion. This is followed by the addition of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The thiolate anion then displaces the leaving group on the methylating agent in a nucleophilic substitution reaction (typically Sₙ2) to form the methylthio ether.

Table 1: Representative Thioetherification Reaction

Reactant Reagent(s) Product Description
5-Bromo-1,2,4-triazine-3-thiol1. Base (e.g., NaOH, K₂CO₃)2. Methylating Agent (e.g., CH₃I)This compoundThe thiol is deprotonated by the base to form a thiolate, which then attacks the methylating agent to form the S-methylated product.

Detailed research findings indicate that this method is highly efficient for the S-alkylation of various heterocyclic thiols. The choice of base and solvent can influence the reaction rate and yield, with polar aprotic solvents often favoring the Sₙ2 mechanism.

Many heterocyclic compounds containing a thioamide functional group, such as 3-thioxo-1,2,4-triazin-5-ones, exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. scirp.org The alkylation of these intermediates is a common and effective method for introducing an S-alkyl group. Although both N-alkylation and S-alkylation are possible, S-alkylation is often favored under specific conditions.

The reaction proceeds by treating the 3-thioxo-1,2,4-triazine derivative with a methylating agent, often in the presence of a base. The base facilitates the formation of an ambident nucleophile, which can be alkylated at either the sulfur or a nitrogen atom. Highly selective methods have been developed to ensure the regioselective alkylation at the sulfur atom. researchgate.net For instance, the methylation of the sodium salt of a related triazine derivative has been shown to yield the S-methylthio product. researchgate.net

Table 2: Alkylation of a 3-Thioxo-1,2,4-triazine-5-one Intermediate

Starting Material Alkylating Agent Base Solvent Product
6-Aryl-3-thioxo-1,2,4-triazin-5-oneMethyl iodideSodium hydroxideEthanol/Water6-Aryl-3-(methylthio)-1,2,4-triazin-5-one
4-Amino-3-thioxo-1,2,4-triazin-5-oneDimethyl sulfatePotassium carbonateAcetone4-Amino-3-(methylthio)-1,2,4-triazin-5-one

The control between S- and N-alkylation is a crucial aspect of this methodology, and specific reaction conditions are chosen to direct the outcome towards the desired S-methylated product.

Green Chemistry Approaches in the Synthesis of 1,2,4-Triazine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazines, to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.commdpi.comnih.govresearchgate.net In the synthesis of 1,2,4-triazines, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes or even seconds, while often improving product yields. tandfonline.com A significant advantage is the ability to perform these reactions under solvent-free conditions, often using a solid inorganic support like alumina (B75360) or silica (B1680970) gel as an energy transfer medium. tandfonline.com This "dry media" approach eliminates the hazards associated with volatile organic solvents at high temperatures and pressures.

Sonochemical Methods: Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic route. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. A notable advantage of this method is the frequent use of water as a solvent, which is environmentally benign. nih.gov Sonochemical protocols for synthesizing 1,3,5-triazine (B166579) derivatives have demonstrated the ability to produce high yields in as little as five minutes. nih.govambeed.com

Table 3: Comparison of Conventional and Green Synthetic Methods for Triazines

Method Typical Conditions Reaction Time Yield Key Advantages
Conventional Heating Reflux in organic solvent (e.g., Ethanol, DMF)HoursModerate to GoodWell-established procedures
Microwave Irradiation Solvent-free (solid support) or minimal solventSeconds to MinutesGood to ExcellentRapid, high yield, reduced solvent use. tandfonline.com
Sonochemistry Aqueous media, room temperatureMinutesGood to ExcellentUse of water as solvent, energy-efficient. nih.gov

These green methodologies represent a significant advancement in the synthesis of 1,2,4-triazine derivatives, offering more sustainable and efficient alternatives to traditional synthetic protocols.

Stereoselective and Regioselective Synthetic Considerations

While the aromatic 1,2,4-triazine core itself is planar and achiral, considerations of stereoselectivity and regioselectivity are paramount during its synthesis and functionalization, especially when creating complex derivatives.

Regioselectivity: Regioselectivity refers to the control of which position on a molecule reacts. In the synthesis of the 1,2,4-triazine ring and its subsequent modification, regioselectivity is crucial.

Ring Formation: The initial cyclization to form the triazine ring from acyclic precursors can lead to different regioisomers depending on the reactants and conditions. For example, the condensation of α-dicarbonyl compounds with amidrazones must be controlled to yield the desired 1,2,4-triazine isomer.

Functionalization: When functionalizing a pre-existing triazine ring, such as in alkylation reactions, different positions may be susceptible to attack. As discussed in section 2.4.2, the alkylation of 3-thioxo-1,2,4-triazines can occur at either a sulfur or a nitrogen atom. Developing highly regioselective methods is key to obtaining the desired product, such as the S-alkylated 3-(methylthio) derivative. researchgate.net The reaction of 3-thioxo-1,2,4-triazin-5-ones with asymmetric reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to proceed with high regioselectivity, leading to specific thiazolo[3,2-b]-1,2,4-triazine products. nih.gov

Stereoselectivity: Stereoselectivity becomes important when chiral centers are present in the substituents attached to the 1,2,4-triazine ring. While the synthesis of the target molecule, this compound, does not inherently involve the creation of stereocenters, the synthesis of more complex, biologically active derivatives often does. If a substituent introduced onto the triazine ring contains a chiral center, the reaction may need to be designed to favor the formation of one stereoisomer over another (diastereoselective or enantioselective synthesis). For instance, 1,3-dipolar cycloaddition reactions involving 1,2,4-triazin-1-ium ylides have been shown to be both regio- and diastereoselective, providing a route to complex fused pyrrolotriazine systems with defined stereochemistry. acs.org

Control over both regiochemistry and stereochemistry is essential for the unambiguous synthesis of complex 1,2,4-triazine derivatives and for understanding their structure-activity relationships in various applications.

Reactivity and Mechanistic Investigations of 5 Bromo 3 Methylthio 1,2,4 Triazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,4-triazine (B1199460) core facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions that can stabilize the intermediate Meisenheimer complex.

The bromine atom at the C5 position of the 1,2,4-triazine ring is susceptible to displacement by various nucleophiles. The high electron deficiency of the triazine ring system activates the C5 carbon, favoring the addition-elimination mechanism characteristic of SNAr reactions. While specific studies on 5-Bromo-3-(methylthio)-1,2,4-triazine are not extensively documented, the reactivity can be inferred from studies on the isomeric 5-bromo-1,2,3-triazines.

Research on 5-bromo-1,2,3-triazines has demonstrated their successful reaction with phenol (B47542) nucleophiles. organic-chemistry.orgrsc.org These reactions proceed via a concerted SNAr mechanism, challenging the traditional stepwise pathway and avoiding ring-opening side reactions. organic-chemistry.org The process is typically facilitated by a base, such as cesium carbonate, in an aprotic solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org This transformation provides a metal-free alternative to traditional coupling methods for forming C-O bonds on the triazine core. organic-chemistry.org Given the similar electron-withdrawing nature of the 1,2,4-triazine ring, it is expected that the C5-bromo position on this compound would exhibit comparable reactivity towards strong nucleophiles like phenoxides, as well as nitrogen and sulfur nucleophiles.

Table 1: Representative Conditions for SNAr of 5-Bromo-1,2,3-triazine (B172147) with Phenols organic-chemistry.org This table illustrates typical conditions for SNAr reactions on a bromotriazine (B15074216) core, which are analogous to those expected for this compound.

EntryPhenol NucleophileBaseSolventTemp (°C)Yield (%)
1PhenolCs₂CO₃THF4095
24-MethoxyphenolCs₂CO₃THF4098
34-ChlorophenolCs₂CO₃THF4096
42-NaphtholCs₂CO₃THF4095
5SesamolCs₂CO₃THF4092

Direct nucleophilic displacement of the methylthio (-SMe) group at the C3 position is generally challenging as it is not a strong leaving group. However, the reactivity of this position can be significantly enhanced through oxidation. The methylthio group can be readily oxidized to the corresponding methylsulfinyl (-S(O)Me) or, more commonly, the methylsulfonyl (-SO₂Me) group. byu.edureading.ac.uknih.gov

The methylsulfonyl group is a potent electron-withdrawing group and an excellent leaving group, which strongly activates the C3 position for nucleophilic aromatic substitution. byu.eduresearchgate.netnih.gov This two-step strategy—oxidation followed by substitution—is a common and effective method for functionalizing the C3 position of 1,2,4-triazines. A variety of nucleophiles, including amines, alkoxides, and thiols, can then displace the methylsulfonyl group to afford diverse 3-substituted 1,2,4-triazine derivatives. byu.eduresearchgate.net A common oxidizing agent used for the conversion of methylthio to methylsulfonyl groups is potassium peroxymonosulfate (B1194676), commercially known as Oxone®. reading.ac.uk

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organohalide with an organoboron compound. libretexts.orgwikipedia.org This reaction is widely used to form biaryl structures. The C5-Br bond of this compound is a suitable electrophilic partner for such couplings. While literature on the Suzuki-Miyaura coupling of this specific molecule is limited, studies on related bromo-1,2,4-triazines and isomeric 5-bromo-1,2,3-triazine provide insight into the reaction's feasibility and typical conditions. uzh.chresearchgate.net

Research indicates that Suzuki cross-coupling of 6-bromo-1,2,4-triazine (B11759917) has been successfully performed. uzh.ch However, reports also suggest that reactions with bromo-1,2,4-triazines can be sensitive to the nature of the substituent at the C3 position, with electron-donating groups sometimes being preferred. uzh.ch Extensive studies on the isomeric 5-bromo-1,2,3-triazine have shown that a variety of aryl and heteroaryl boronic acids can be coupled efficiently. uzh.chresearchgate.net Typical catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(dppf)Cl₂, in the presence of a base like silver(I) carbonate or potassium phosphate (B84403). uzh.ch

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 5-Bromo-1,2,3-triazine uzh.ch This table shows optimized conditions for a related bromotriazine isomer, providing a model for the potential coupling of this compound.

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)TimeYield (%)
Pd(dppf)Cl₂ (15)dppfAg₂CO₃ (1.0)MeCN8030 min81
Pd(MeCN)₂Cl₂ (15)dppfAg₂CO₃ (1.0)MeCN / 5% H₂O8030 min84
Pd(MeCN)₂Cl₂ (15)dppfAg₂CO₃ (1.0)MeCN / 5% H₂O8030 min91
Pd(MeCN)₂Cl₂ (15)dppf-CF₃Ag₂CO₃ (1.0)MeCN / 5% H₂O8030 min97
Pd(MeCN)₂Cl₂ (5)dppf-CF₃Ag₂CO₃ (1.0)MeCN / 5% H₂O802 h79*
Reaction performed with 2.0 equivalents of boronic acid.

Beyond the Suzuki-Miyaura reaction, the C5-Br bond can participate in other significant palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a valuable tool for introducing alkynyl moieties. Efficient methods have been developed for the Sonogashira coupling of related heterocycles like 5-bromo-1,2,3-triazine and 3-bromo-1,2,4,5-tetrazines, suggesting that this compound would also be a viable substrate for this transformation. uzh.chrsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for vinylation of the triazine core. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. organic-chemistry.org While specific examples involving this compound are not readily available, the reactivity of aryl bromides in Heck reactions is well-established, making it a plausible transformation for this substrate. wikipedia.org

Cycloaddition Reactions of the 1,2,4-Triazine Core

As an electron-deficient azadiene, the 1,2,4-triazine ring system is an excellent substrate for inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov In this type of cycloaddition, the electron-deficient triazine (the diene) reacts with an electron-rich dienophile, such as an enamine, enol ether, or a strained alkyne. nih.govnih.gov The reaction typically proceeds via a [4+2] cycloaddition, followed by the extrusion of a small molecule, usually dinitrogen (N₂), to yield a new heterocyclic ring, such as a pyridine (B92270) or pyridazine. nih.gov

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

As an electron-deficient heterocycle, this compound is an excellent candidate for inverse electron demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, the electron-deficient diene (the triazine) reacts with an electron-rich dienophile. The presence of the electron-withdrawing bromine atom at the C5 position further enhances the electrophilicity of the triazine ring, making it more reactive towards nucleophilic dienophiles.

The general mechanism of the IEDDA reaction of a 1,2,4-triazine involves the [4+2] cycloaddition across the C3-C6 or C5-N2 positions of the triazine ring with a dienophile. This is typically followed by the extrusion of a molecule of nitrogen (N₂), leading to the formation of a substituted pyridine ring. This transformation is a powerful tool for the synthesis of highly functionalized pyridine derivatives.

Reactivity with Dienophiles and Subsequent Rearrangements

The reactivity of this compound with various dienophiles is a key aspect of its synthetic utility. Electron-rich alkenes and alkynes, such as enamines, enol ethers, and ynamines, are particularly effective reaction partners in IEDDA reactions with 1,2,4-triazines.

A study on the closely related 5-acetyl-3-methylthio-1,2,4-triazine has provided valuable insights into this reactivity. researchgate.net This compound was found to react readily with cyclic enamines, demonstrating the feasibility of such cycloadditions. researchgate.net It is expected that this compound would exhibit similar reactivity.

The initial [4+2] cycloaddition adduct is often unstable and undergoes spontaneous rearomatization through the loss of dinitrogen. This tandem cycloaddition-elimination sequence is a hallmark of IEDDA reactions involving 1,2,4-triazines and leads directly to the formation of a stable aromatic pyridine product. Further rearrangements of the resulting pyridine are not commonly observed unless specific functional groups are present that can participate in subsequent intramolecular reactions.

Reactions with Organometallic Reagents (e.g., Organolithium Compounds, Grignard Reagents)

The carbon-bromine bond at the C5 position of this compound is susceptible to reaction with various organometallic reagents. These reactions can proceed via metal-halogen exchange or cross-coupling mechanisms, providing a means to introduce new carbon-carbon or carbon-heteroatom bonds at this position.

While specific studies on the reaction of this compound with organolithium compounds are not extensively documented, analogies can be drawn from the reactivity of other bromo-substituted heterocycles. Organolithium reagents are known to undergo facile metal-halogen exchange with aryl and heteroaryl bromides, which would generate a lithiated triazine intermediate. This intermediate could then be trapped with various electrophiles to introduce a wide range of substituents at the C5 position.

Reactions with Grignard reagents are also anticipated to be a viable method for the functionalization of this compound. A patented process describes the reaction of 4-bromoanisole (B123540) with magnesium to form a Grignard reagent, which then reacts with cyanuric chloride (a triazine derivative) to form a C-C bond. google.com This suggests that the Grignard reagent derived from this compound, or the direct reaction of the bromo-triazine with a different Grignard reagent in a cross-coupling reaction, could be effective. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also expected to be applicable, as demonstrated by the successful Suzuki coupling of the isomeric 5-bromo-1,2,3-triazine. uzh.chresearchgate.netresearchgate.net

Oxidation and Reduction Pathways of the Chemical Compound

Oxidation of the Methylthio Moiety to Sulfoxide (B87167) and Sulfone Derivatives

The methylthio group at the C3 position of the triazine ring is readily susceptible to oxidation. Treatment with common oxidizing agents can convert the sulfide (B99878) to the corresponding sulfoxide and subsequently to the sulfone. These transformations are significant as they can modulate the electronic properties and reactivity of the triazine ring. The sulfoxide and sulfone groups are more electron-withdrawing than the methylthio group, which would further activate the triazine ring towards nucleophilic attack and IEDDA reactions.

A study on 3-(methylthio)-6-aryl-1,2,4-triazines demonstrated the successful oxidation of the methylthio group to the corresponding sulfone using potassium peroxymonosulfate (oxone®). reading.ac.uk A similar approach would be expected to be effective for the oxidation of this compound. The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidizing agent and the reaction conditions.

Starting MaterialOxidizing AgentProduct
This compound1 equivalent of m-CPBA or Oxone®5-Bromo-3-(methylsulfinyl)-1,2,4-triazine
This compound≥2 equivalents of m-CPBA or Oxone®5-Bromo-3-(methylsulfonyl)-1,2,4-triazine

Reductive Transformations of the Triazine Nucleus

The reduction of the 1,2,4-triazine ring can lead to a variety of products, depending on the reducing agent and the reaction conditions. Catalytic hydrogenation or the use of hydride reducing agents can lead to the formation of dihydro- or tetrahydro-1,2,4-triazines. These reduced heterocycles have significantly different chemical properties compared to the aromatic parent compound.

In some cases, reduction can lead to ring cleavage. For instance, the reductive ring contraction of 1,2-diazines, which can be formed from IEDDA reactions of 1,2,4,5-tetrazines, can yield pyrroles. nih.gov While this is not a direct reduction of the triazine, it highlights a potential reductive transformation pathway for related nitrogen-containing heterocycles. Reductive dehalogenation of the C-Br bond is also a possible transformation under certain reducing conditions, which would yield 3-(methylthio)-1,2,4-triazine.

Studies on Reaction Regioselectivity and Stereoselectivity

The regioselectivity of the IEDDA reaction of unsymmetrical 1,2,4-triazines is a critical aspect that determines the structure of the resulting pyridine product. A theoretical and experimental study on the reaction of 5-acetyl-3-methylthio-1,2,4-triazine with cyclic enamines has shed light on the factors governing this selectivity. researchgate.net The regioselectivity was found to be in agreement with frontier molecular orbital (FMO) theory predictions, including the consideration of secondary orbital interactions in the transition state. researchgate.net For this compound, it is expected that the reaction with an unsymmetrical dienophile would also proceed with a high degree of regioselectivity, governed by the electronic and steric properties of the substituents on both the triazine and the dienophile.

Stereoselectivity is another important consideration, particularly in Diels-Alder reactions. The stereochemistry of the dienophile is generally retained in the product in a concerted cycloaddition. libretexts.org For cyclic dienophiles, the formation of endo and exo products is possible. The "endo rule" in conventional Diels-Alder reactions often predicts the major product, arising from favorable secondary orbital interactions. In IEDDA reactions, while the primary FMO interactions are reversed, stereochemical outcomes are still highly controlled. For the reactions of this compound, the stereochemistry of the final pyridine product is determined by the stereochemistry of the dienophile and the geometry of the transition state.

Reactant 1Reactant 2Predicted Major Regioisomer
This compound1-pyrrolidino-1-cyclohexene5-Bromo-3-(methylthio)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinoline (after N₂ extrusion)

Investigation of Reaction Kinetics and Thermodynamics

A comprehensive investigation into the reaction kinetics and thermodynamics of this compound is crucial for understanding its reactivity profile and optimizing its applications in synthetic chemistry. However, a detailed survey of the scientific literature reveals a notable absence of specific experimental studies quantifying the kinetic and thermodynamic parameters for this particular compound. Consequently, this section will draw upon established principles of physical organic chemistry and available data for structurally analogous 1,2,4-triazine derivatives to provide a theoretical framework for its reactivity.

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system, a characteristic that fundamentally governs its reactivity. The presence of three nitrogen atoms in the ring significantly lowers the electron density, making it susceptible to nucleophilic attack. This inherent electrophilicity is further modulated by the substituents at the 3-, 5-, and 6-positions. In the case of this compound, the bromine atom at the C5 position and the methylthio group at the C3 position play pivotal roles in influencing the molecule's kinetic and thermodynamic behavior in various reactions.

Detailed Research Findings from Analogous Systems

To approximate the reactivity of this compound, it is instructive to examine kinetic data from related substituted triazine and other electron-deficient heterocyclic systems. Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for such compounds.

Studies on other halogenated 1,2,4-triazines and related heterocycles have demonstrated that the rate of nucleophilic substitution is highly dependent on the nature of the nucleophile, the leaving group, and the solvent. For instance, the reactivity of chloro-substituted pyridinium (B92312) ions with piperidine (B6355638) has been kinetically characterized, providing insights into the energetic barriers of such transformations. While not directly transferable, these studies offer a basis for understanding the activation parameters that might be expected for reactions of this compound.

Computational studies on substituted 1,2,4-triazines have also provided valuable theoretical insights into their reaction mechanisms and energetics. researchgate.net Density Functional Theory (DFT) calculations are often employed to model the transition states of nucleophilic attack and to calculate the activation energies and reaction enthalpies. These theoretical models can help to predict the regioselectivity of nucleophilic attack and the relative rates of reaction for different derivatives. For the 1,2,4-triazine core, nucleophilic attack is generally favored at the C5 and C6 positions due to the electronic influence of the ring nitrogens. The presence of a bromine atom at C5 would make this position a prime target for nucleophilic displacement.

Interactive Data Tables for Analogous Compounds

The following tables present kinetic data for nucleophilic aromatic substitution reactions of analogous heterocyclic compounds. It is important to reiterate that this data is not for this compound but is provided to give a comparative context for its potential reactivity.

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

Leaving Groupk (M⁻¹s⁻¹)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
-F1.8 x 10⁻⁴17.5-15.2
-Cl1.6 x 10⁻⁴18.2-12.8
-Br1.7 x 10⁻⁴18.0-13.4
-I1.5 x 10⁻⁴18.1-13.3

Data sourced from a study on N-methylpyridinium ions, which are electronically distinct from 1,2,4-triazines but provide a reference for SNAr reactions of six-membered nitrogen heterocycles. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with Biothiols

Nucleophile (Biothiol)k (M⁻¹s⁻¹)
Cysteine1.2 x 10³
Homocysteine8.7 x 10²
Glutathione5.2 x 10²

This data is for a tetrazine system, which is even more electron-deficient than a triazine, and thus exhibits higher reactivity. The data illustrates the influence of the nucleophile on the reaction rate. researchgate.net

In the absence of specific experimental data for this compound, a definitive quantitative analysis of its reaction kinetics and thermodynamics remains speculative. Future experimental work, including kinetic studies under various reaction conditions and calorimetric measurements, is necessary to elucidate the precise energetic landscape of its chemical transformations. Such studies would not only provide fundamental insights into the reactivity of this specific molecule but also contribute to a broader understanding of the structure-reactivity relationships within the 1,2,4-triazine class of compounds.

Derivatization and Functionalization Strategies of the 5 Bromo 3 Methylthio 1,2,4 Triazine Scaffold

Elaboration of the C-5 Bromine Position

The bromine atom at the C-5 position of the 1,2,4-triazine (B1199460) ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of substituted triazines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromo-substituted triazine is an excellent substrate for these transformations. The electron-deficient nature of the 1,2,4-triazine ring facilitates the oxidative addition step in the catalytic cycle. uzh.ch Several types of cross-coupling reactions can be employed to substitute the C-5 bromine atom.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used due to the commercial availability of a large variety of boronic acids and the relatively mild reaction conditions. For electron-deficient heterocycles like 5-bromo-1,2,4-triazines, catalysts such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly used with a base like K₂CO₃ or Cs₂CO₃. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of the organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is highly versatile and tolerant of a wide range of functional groups, although the toxicity of tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes, often in the presence of a ligand such as triphenylphosphine. harvard.edu

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Heck reaction is an effective method for introducing vinyl or substituted vinyl groups at the C-5 position. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Triazines Note: This table presents generalized conditions and examples from related bromo-heterocycle chemistry, as specific examples for 5-bromo-3-(methylthio)-1,2,4-triazine are not broadly published. The principles are directly applicable.

Reaction TypeCoupling PartnerTypical CatalystTypical Base/AdditiveProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃5-Aryl-3-(methylthio)-1,2,4-triazine
StilleAr-Sn(Bu)₃Pd(PPh₃)₄, Pd₂(dba)₃LiCl, CuI5-Aryl-3-(methylthio)-1,2,4-triazine
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃5-Vinyl-3-(methylthio)-1,2,4-triazine

The C-5 bromine atom serves not only as a point for simple substitution but also as a strategic functional group for the construction of fused polycyclic systems. This can be achieved through a multi-step sequence, often beginning with a cross-coupling reaction to introduce a suitably functionalized substituent, followed by an intramolecular cyclization.

For example, a Suzuki coupling could be used to introduce an aryl group bearing an ortho-amino, hydroxyl, or carboxyl group. Subsequent intramolecular condensation or cyclization can lead to the formation of a new ring fused to the triazine core. An illustrative strategy involves the coupling with 2-aminophenylboronic acid. The resulting 5-(2-aminophenyl)-3-(methylthio)-1,2,4-triazine intermediate can then undergo intramolecular cyclization, such as a Pictet-Spengler type reaction or palladium-catalyzed C-N bond formation, to yield a fused triazino-quinoline or similar polyheterocyclic system.

Another approach involves intramolecular Heck reactions. If a substituent with a terminal double bond is introduced at a nearby position (e.g., via N-alkylation if possible), the C-5 bromine can react intramolecularly to form a new carbocyclic or heterocyclic ring. Similarly, intramolecular cyclization of o-nitrosodiarylamines can be used to construct phenazine (B1670421) cores, a strategy that could be adapted to synthesize pyrido[4,3-a]phenazines from appropriately substituted precursors. mdpi.com These strategies significantly expand the structural complexity and diversity of compounds accessible from the this compound scaffold.

Modifications at the C-3 Methylthio Group

The methylthio (-SMe) group at the C-3 position is another key site for functionalization. It can be readily displaced by various nucleophiles, especially after activation through oxidation to the corresponding sulfone.

The 3-methylthio group can be substituted by nitrogen, oxygen, or other nucleophiles. This nucleophilic aromatic substitution (SNAr) reaction is facilitated by the electron-withdrawing nature of the triazine ring. The methylthio group itself is a moderate leaving group, but its reactivity can be enhanced by converting it into a better leaving group, such as a methylsulfinyl or methylsulfonyl group.

Direct displacement with strong nucleophiles like amines (amination), alkoxides (alkoxylation), or hydrazine (B178648) can provide access to 3-amino, 3-alkoxy, and 3-hydrazino-1,2,4-triazines, respectively. researchgate.net These reactions typically require elevated temperatures. The resulting 3-amino-1,2,4-triazines are versatile intermediates for further synthetic transformations and are often found in biologically active compounds. researchgate.net

Table 2: Nucleophilic Substitution at the C-3 Position

NucleophileReagent ExampleProduct Functional GroupProduct Name Example
AmineR-NH₂ (e.g., Morpholine)Amino (-NR₂)5-Bromo-3-morpholino-1,2,4-triazine
AlkoxideNaOR (e.g., Sodium Methoxide)Alkoxy (-OR)5-Bromo-3-methoxy-1,2,4-triazine
HydrazineN₂H₄Hydrazino (-NHNH₂)5-Bromo-3-hydrazino-1,2,4-triazine

A two-step process involving oxidation followed by substitution is a highly effective strategy for modifying the C-3 position. The sulfur atom of the methylthio group can be easily oxidized to a methylsulfonyl (-SO₂Me) group. chemshuttle.com This transformation dramatically increases the reactivity of the C-3 position toward nucleophilic attack.

Oxidation to Sulfone: The oxidation is typically carried out using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.org The reaction selectively converts the thioether to a sulfone without affecting the aromatic ring. The resulting 5-bromo-3-(methylsulfonyl)-1,2,4-triazine is a highly activated intermediate.

Conversion to Sulfonamides: The methylsulfonyl group is an excellent leaving group and can be readily displaced by a wide variety of primary and secondary amines to form 3-sulfonamide-substituted 1,2,4-triazines. This reaction provides a straightforward route to a diverse library of sulfonamide derivatives, which are an important class of compounds in medicinal chemistry. nih.govresearchgate.net

Table 3: Oxidation of C-3 Methylthio Group

Oxidizing AgentTypical ConditionsProduct
m-CPBADCM, 0 °C to rt5-Bromo-3-(methylsulfonyl)-1,2,4-triazine
Oxone®THF/H₂O, rt5-Bromo-3-(methylsulfonyl)-1,2,4-triazine
H₂O₂Acetic Acid, heat5-Bromo-3-(methylsulfonyl)-1,2,4-triazine

Substitution and Functionalization at Other Positions of the Triazine Ring

Beyond the C-3 and C-5 positions, functionalization of the C-6 position of the 1,2,4-triazine ring presents a greater challenge but offers an additional avenue for structural modification. The C-6 carbon is the only other carbon atom in the ring, and its proton is the sole ring proton in the 3,5-disubstituted scaffold.

The electron-deficient nature of the 1,2,4-triazine ring makes the C-6 proton relatively acidic compared to protons on benzene (B151609) rings, though typically not acidic enough for easy deprotonation with common bases. However, directed metallation strategies or strong bases could potentially be used to generate a C-6 anion, which could then be trapped with an electrophile.

More advanced methods, such as transition-metal-catalyzed C-H activation, represent a modern approach to functionalize such positions. While specific examples on the this compound scaffold are scarce in the literature, C-H functionalization methodologies are rapidly evolving for various heterocyclic systems. Such a strategy would allow for the direct introduction of aryl, alkyl, or other functional groups at the C-6 position, avoiding the need for pre-functionalized starting materials and providing a powerful tool for late-stage diversification of the triazine core. The chemical shift of the H-6 proton in related 3,5-disubstituted 1,2,4-triazines is typically found in the downfield region of ¹H NMR spectra, confirming its presence and potential for reactivity. researchgate.net

Synthesis of Conjugates and Probes Incorporating the Triazine Core

The functionalization of the this compound scaffold is a key step in the development of targeted molecular conjugates and probes for biological and medicinal chemistry applications. The inherent reactivity of the bromo and methylthio substituents offers distinct opportunities for derivatization, allowing for the attachment of a variety of functional moieties, including fluorophores, affinity tags, and other bioactive molecules. The primary strategies for achieving this involve leveraging the electrophilic nature of the triazine ring, particularly at the 5-position, for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

A significant approach to modifying the this compound core is through nucleophilic aromatic substitution (SNAr) reactions, where the bromide ion at the C5 position is displaced by a nucleophile. This method is particularly effective due to the electron-deficient nature of the 1,2,4-triazine ring, which facilitates the attack of nucleophiles. A range of nucleophiles, including phenols, thiols, and amines, can be employed to introduce diverse functionalities. For instance, the reaction with various phenols can introduce aryloxy linkages, a strategy that has been successfully demonstrated for other bromo-triazine systems. organic-chemistry.org This approach allows for the conjugation of phenolic-containing molecules, such as tyrosine-rich peptides or synthetic fluorescent dyes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful tool for the derivatization of the this compound scaffold. uzh.chresearchgate.netnih.gov This methodology enables the formation of carbon-carbon bonds by coupling the bromo-triazine with a wide array of boronic acids or their esters. This is particularly useful for the synthesis of fluorescent probes, where the triazine core can be conjugated to extended aromatic systems or known fluorophores to modulate its photophysical properties. The versatility of the Suzuki coupling allows for the introduction of (hetero)aryl groups, which can significantly impact the electronic and steric properties of the resulting molecule. uzh.chresearchgate.netnih.gov

While the bromo group at the 5-position is the more reactive handle for substitution and coupling reactions, the methylthio group at the 3-position also presents opportunities for functionalization. Although less commonly exploited for direct conjugation, the methylthio group can be oxidized to a more reactive sulfoxide (B87167) or sulfone. These oxidized derivatives are more susceptible to nucleophilic displacement, providing an alternative route for introducing functional groups at the 3-position. This two-step strategy increases the versatility of the this compound scaffold, allowing for sequential or orthogonal modifications at two different sites on the triazine ring.

The strategic application of these derivatization techniques enables the synthesis of a diverse library of conjugates and probes. For example, a fluorescent dye bearing a nucleophilic handle can be attached via SNAr, or an arylboronic acid-functionalized fluorophore can be introduced using a Suzuki coupling. Similarly, biotin (B1667282) or other affinity tags with appropriate functional groups can be conjugated to the triazine core, facilitating studies on target identification and validation. The choice of synthetic strategy depends on the desired final conjugate or probe and the compatibility of the functional groups on the molecule to be attached.

Reaction Type Functional Group Targeted Reagents and Conditions Attached Moiety Resulting Conjugate/Probe Type
Nucleophilic Aromatic Substitution (SNAr)5-BromoPhenols, Cs2CO3, THF, 40°C organic-chemistry.orgAryloxy groups, Phenolic dyesFluorescent probes, Bioactive conjugates
Nucleophilic Aromatic Substitution (SNAr)5-BromoAmines, bases (e.g., DIPEA)Amino-linked reportersBiotinylated probes, Peptide conjugates
Nucleophilic Aromatic Substitution (SNAr)5-BromoThiols, bases (e.g., NaH)Thioether-linked tagsAffinity probes, Drug delivery systems
Suzuki-Miyaura Cross-Coupling5-Bromo(Hetero)arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., Ag2CO3), MeCN, 80°C uzh.chresearchgate.net(Hetero)aryl fluorophoresFluorescent probes with extended π-systems
Oxidation followed by Nucleophilic Substitution3-MethylthioOxidizing agent (e.g., m-CPBA), followed by nucleophile (e.g., R-NH2)Various functional groupsDual-functionalized probes

Theoretical and Computational Investigations of 5 Bromo 3 Methylthio 1,2,4 Triazine

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure and bonding nature of 5-Bromo-3-(methylthio)-1,2,4-triazine. Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.gov The choice of a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p) is critical for obtaining accurate results. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis provides further details on the bonding interactions. wisc.edu This includes the examination of donor-acceptor interactions, which can reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization. esisresearch.org The electron density distribution can be visualized through Molecular Electrostatic Potential (MEP) maps, which are valuable for predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry plays a vital role in predicting the reaction mechanisms and energetic profiles of reactions involving this compound. For instance, in cross-coupling reactions, a common transformation for bromo-substituted heterocycles, theoretical calculations can map out the entire reaction pathway. uzh.chresearchgate.net This includes the identification of reactants, transition states, intermediates, and products.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. Such studies can help in optimizing reaction conditions by identifying the rate-determining step and suggesting modifications to the catalyst or reactants to lower the activation barrier. uzh.ch

Table 2: Energetic Profile of a Hypothetical Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Product-12.4

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis of this compound is essential to identify its most stable three-dimensional structure. researchgate.net Quantum chemical methods can be used to perform a systematic search of the potential energy surface to locate all possible conformers. mdpi.com The geometry of each conformer is then optimized to find the structure with the minimum energy.

The optimized molecular geometry provides key information on bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational method used. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org

Table 3: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
C-Br1.89N-C-S
C-S1.76C-S-C
S-CH31.82C-N-N

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts. esisresearch.org The calculated ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure.

IR Vibrational Frequencies: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net The calculated infrared (IR) spectrum can be compared with the experimental Fourier Transform Infrared (FT-IR) spectrum. researchgate.netnih.gov The assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging, can be performed with the help of these calculations. esisresearch.org

Table 4: Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (ppm, -SCH₃)2.652.68
¹³C NMR (ppm, C-Br)145.2144.8
IR (cm⁻¹, C=N stretch)15801585

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations with Biological Macromolecules (focus on interaction modes)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov This method is crucial for understanding the potential biological activity of this compound. The simulations can identify the binding site of the compound on a target protein and elucidate the key intermolecular interactions responsible for binding. najah.edunih.gov

The interaction modes can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. ekb.eg The binding affinity, often expressed as a docking score or binding free energy, can be calculated to estimate the strength of the interaction. najah.edu These simulations can guide the design of new derivatives with improved binding affinity and selectivity for a specific biological target. mdpi.com For example, docking studies of similar triazine compounds have identified key amino acid residues involved in binding to receptors like the beta-2 adrenergic receptor and mTOR. nih.govnajah.edu

Table 5: Molecular Docking Interaction Analysis

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase A-8.2Lys72Hydrogen Bond
Val57, Leu173Hydrophobic
Phe184Pi-stacking

Note: The data in this table is hypothetical and for illustrative purposes.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Architectures

The 5-Bromo-3-(methylthio)-1,2,4-triazine molecule is a prime candidate for the synthesis of a diverse array of complex heterocyclic structures. This versatility stems from the differential reactivity of the bromo and methylthio substituents, which can be selectively targeted in various chemical transformations.

The bromine atom at the 5-position of the triazine ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, are expected to proceed efficiently at this position, allowing for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups. This capability is crucial for the construction of elaborate molecular frameworks with tailored electronic and steric properties.

Furthermore, the 1,2,4-triazine (B1199460) ring itself can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-deficient triazine acts as a diene, reacting with electron-rich dienophiles to form new heterocyclic systems, often with the extrusion of dinitrogen. The substituents at the 3- and 5-positions play a critical role in modulating the reactivity of the triazine core and influencing the outcome of these cycloaddition reactions.

The methylthio group at the 3-position also offers avenues for further functionalization. It can be displaced by various nucleophiles, or oxidized to the corresponding sulfoxide (B87167) or sulfone, which are excellent leaving groups. This allows for the introduction of a variety of functional groups at this position, further expanding the synthetic utility of the molecule.

A hypothetical reaction scheme illustrating the versatility of this compound as a building block is presented below:

ReactantReagent and ConditionsProductApplication
This compoundArylboronic acid, Pd catalyst, base (Suzuki Coupling)5-Aryl-3-(methylthio)-1,2,4-triazineSynthesis of biaryl-containing heterocycles
This compoundElectron-rich alkene (IEDDA reaction)Substituted pyridine (B92270) or other heterocycleAccess to complex nitrogen-containing scaffolds
5-Aryl-3-(methylthio)-1,2,4-triazineOxidizing agent (e.g., m-CPBA)5-Aryl-3-(methylsulfonyl)-1,2,4-triazinePrecursor for further nucleophilic substitution
5-Aryl-3-(methylsulfonyl)-1,2,4-triazineNucleophile (e.g., amine, alcohol)5-Aryl-3-substituted-1,2,4-triazineDiversification of the triazine core

Precursor in the Synthesis of Scaffolds for Chemical Biology Probes

The 1,2,4-triazine scaffold is increasingly recognized for its potential in the development of chemical biology probes. These are molecules designed to interact with biological systems in a specific manner to study or manipulate biological processes. The unique electronic properties and the ability to engage in specific interactions make triazine derivatives attractive for this purpose.

This compound can serve as a precursor to such probes due to the ease with which its functional groups can be modified. For instance, the bromine atom can be replaced with a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of target proteins. The methylthio group can be functionalized to modulate the solubility and cell permeability of the resulting probe.

The 1,2,4-triazine core itself can act as a bioisostere for other aromatic systems found in biologically active molecules, potentially leading to probes with novel activities. The development of such tools is crucial for advancing our understanding of complex biological systems at the molecular level.

Development of Novel Reagents and Catalysts from Triazine Derivatives

The inherent reactivity of the 1,2,4-triazine ring and its substituents can be harnessed to develop novel reagents and catalysts. The electron-deficient nature of the triazine core makes it a suitable platform for the design of organocatalysts, particularly for reactions that benefit from electron-poor aromatic systems.

By strategically modifying the 5-bromo and 3-methylthio positions of this compound, it is possible to introduce catalytically active moieties. For example, the introduction of phosphine (B1218219) ligands via cross-coupling reactions could lead to novel triazine-based ligands for transition metal catalysis. The resulting metal complexes could exhibit unique catalytic activities due to the electronic influence of the triazine scaffold.

Furthermore, the triazine unit can be incorporated into larger molecular frameworks to create reagents with specific functionalities. For example, the attachment of chiral auxiliaries could lead to the development of new asymmetric reagents for stereoselective synthesis.

Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Triazine Unit

The rigid and planar structure of the 1,2,4-triazine ring makes it an excellent building block for the construction of well-defined polymeric and supramolecular assemblies. The ability to introduce two or more points of connectivity on the triazine core through functionalization of the bromo and methylthio groups allows for the creation of linear polymers, cross-linked networks, and discrete supramolecular architectures.

For instance, the bromo group can be converted to other functional groups that can participate in polymerization reactions, such as vinyl or ethynyl groups. The resulting triazine-containing monomers can then be polymerized to yield materials with interesting electronic and photophysical properties. Such materials could find applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the realm of supramolecular chemistry, the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, while appropriate substituents can be introduced to act as hydrogen bond donors. This allows for the programmed self-assembly of triazine derivatives into well-ordered structures, such as rosettes, ribbons, and sheets. The specific substitution pattern of this compound provides a platform for designing molecules that can participate in these specific non-covalent interactions, leading to the formation of functional supramolecular materials.

Advanced Analytical Characterization Techniques for 5 Bromo 3 Methylthio 1,2,4 Triazine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Bromo-3-(methylthio)-1,2,4-triazine derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In the ¹H NMR spectrum of a closely related compound, 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine, the methylthio group (-SCH₃) protons typically appear as a sharp singlet. reading.ac.uk The proton on the triazine ring (H-5) also manifests as a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring. Aromatic protons from substituents, such as a bromophenyl group at the C-6 position, exhibit characteristic splitting patterns (e.g., doublets) in the aromatic region of the spectrum. reading.ac.uk For instance, the protons on the bromophenyl ring appear as two doublets, reflecting their ortho and meta positions relative to the triazine ring. reading.ac.uk

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atoms of the triazine ring resonate at distinct chemical shifts, which can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). mdpi.com The methylthio carbon appears in the aliphatic region, while the triazine and any aromatic substituent carbons are found in the downfield region. The low solubility of some triazine derivatives can complicate NMR analysis, sometimes requiring the use of co-solvents like trifluoroacetic acid (TFA) or elevated temperatures to obtain clear spectra. tdx.cat

Interactive Table 1: Representative ¹H NMR Data for a this compound Derivative Data based on 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine. reading.ac.uk

Functional GroupChemical Shift (δ, ppm)Multiplicity
-SCH₃2.74Singlet
Aromatic CH (meta to triazine)7.70Doublet
Aromatic CH (ortho to triazine)7.94Doublet
Triazine CH (H-5)8.77Singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is fundamental for determining the molecular weight and confirming the elemental composition of this compound derivatives. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.orgceon.rs The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+), where the M+ and M+2 peaks appear in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. reading.ac.uk

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Common fragmentation pathways for 1,2,4-triazine (B1199460) derivatives can involve the loss of small neutral molecules or radicals from the parent structure. derpharmachemica.com For 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine, the mass spectrum shows the molecular ion peaks at m/z 281 and 283. reading.ac.uk The fragmentation can lead to characteristic ions, for example, the loss of the methylthio group or cleavage of the triazine ring, helping to confirm the connectivity of the molecule. reading.ac.ukderpharmachemica.com

Interactive Table 2: Mass Spectrometry Data for 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine reading.ac.uk

Ionm/z (Mass-to-Charge Ratio)Relative Abundance (%)Description
[M]⁺281.019Molecular ion with ⁷⁹Br
[M+2]⁺283.119Molecular ion with ⁸¹Br
[M - C₃H₂N₂S]⁺180.1100Base peak, potential loss of thiomethyltriazine moiety
[C₄H₃N₂]⁺101.157Fragment corresponding to bromophenylacetylene

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data on the functional groups and electronic properties of this compound derivatives.

FTIR spectroscopy is used to identify characteristic vibrational frequencies of functional groups within the molecule. The spectra of 1,2,4-triazine derivatives typically show characteristic stretching vibrations for C=N and N=N groups within the heterocyclic ring. rsc.org Aromatic C-H stretching vibrations and C-H bonds of the methyl group are also readily identifiable. For example, in a related compound, 3-(methylsulfonyl)-6-phenyl-1,2,4-triazine, aromatic C-H stretches are observed around 3058 cm⁻¹ and aliphatic C-H stretches at 2916 cm⁻¹. reading.ac.uk The strong S=O stretching bands for the sulfonyl group appear at 1598 and 1537 cm⁻¹. reading.ac.uk

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption bands observed are typically due to π-π* and n-π* transitions associated with the aromatic and heterocyclic ring systems. rsc.org The position and intensity of these absorption maxima can be influenced by the substituents on the triazine ring and the solvent used for analysis. rsc.orgresearchgate.net For instance, 1,2,4-triazine complexes can exhibit absorption peaks attributable to the π–π* transitions of the aromatic ligand. rsc.org

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

By analyzing the diffraction pattern of a single crystal, a detailed map of electron density can be generated, revealing the exact spatial arrangement of each atom. This has been successfully applied to various 1,2,4-triazine derivatives to confirm their molecular structures. nih.govnih.gov For example, the crystal structures of some 3,5,6-trisubstituted 1,2,4-triazines have been determined, providing insight into how different substituents orient themselves around the central triazine core. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. mdpi.com

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of triazine compounds. d-nb.info Reversed-phase HPLC, often coupled with a UV detector, is a common setup where compounds are separated based on their polarity. d-nb.info The retention time is a characteristic property of the compound under specific conditions (e.g., column type, mobile phase composition, and flow rate), allowing for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable derivatives. nih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. shimadzu.com This hyphenated technique provides both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification and purity assessment. shimadzu.com Various sample extraction and preparation methods, such as solid-phase microextraction (SPME), can be employed to enhance the sensitivity and accuracy of the analysis of triazines in different matrices. nih.gov

Biological Target Interaction Studies and Mechanistic Insights

In Vitro Enzyme Inhibition Kinetics and Mechanism Studies

Interaction with Kinases (e.g., PI3K, Abl, CDK2/E)

Direct studies on the interaction of 5-Bromo-3-(methylthio)-1,2,4-triazine with kinases such as PI3K, Abl, or CDK2/E have not been reported in the available literature. However, research on analogous compounds highlights the potential of the 1,2,4-triazine (B1199460) scaffold as a source of kinase inhibitors.

A study focused on the development of c-Met kinase inhibitors investigated a series of 3-(methylthio)-6-aryl-1,2,4-triazines. One of the synthesized compounds, 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine , which differs by the position of the bromine atom and the presence of a phenyl ring, was used as an intermediate in the synthesis of more complex molecules that demonstrated potent c-Met kinase inhibition. The subsequent derivatives, which incorporated a thiomethylpyridine hinge binder, showed IC₅₀ values in the nanomolar range against c-Met kinase, indicating that the substituted 3-(methylthio)-1,2,4-triazine core can be a key structural element for kinase targeting.

The broader pyrrolo[2,1-f] calpaclab.comsigmaaldrich.comnih.govtriazine scaffold, a fused ring system related to 1,2,4-triazine, is also recognized as a promising framework for targeting kinases in cancer therapy. This further underscores the potential of triazine-based molecules in this area of research.

Table 1: Kinase Inhibition Data for Structurally Related Triazine Derivatives

CompoundTarget KinaseActivity (IC₅₀)Notes
Derivatives of 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazinec-Met3.9-11.1 nMActivity for final compounds, not the intermediate itself.
Pyrrolo[1,2-f] calpaclab.comsigmaaldrich.comnih.govtriazine derivativesc-Met, VEGFR-2IC₅₀ = 2.3 nM (c-Met), 5.0 nM (VEGFR-2)Demonstrates the utility of the related fused triazine scaffold.

Modulation of Other Specific Enzyme Activities (e.g., Cyclooxygenase, Pyrophosphatase)

There is no specific information available regarding the modulation of cyclooxygenase or pyrophosphatase by this compound.

However, related 1,2,4-triazine derivatives have been identified as inhibitors of other enzyme systems. For instance, a high-throughput screening assay led to the discovery of a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives as novel inhibitors of inorganic pyrophosphatase , an enzyme considered a potential target for new antibacterial agents. sci-hub.red

Furthermore, various asymmetric 3-methylthio-1,2,4-triazines have been synthesized and evaluated for anti-inflammatory properties, an activity often linked to the inhibition of cyclooxygenase (COX) enzymes. While specific data on the 5-bromo substituted variant is absent, this research suggests that the 3-methylthio-1,2,4-triazine (B189370) structure is being explored for its potential to modulate inflammatory pathways.

Investigations of Cellular Pathway Modulation in Cell Lines (e.g., Apoptosis Induction, Cell Cycle Effects)

No studies detailing the effects of this compound on cellular pathways such as apoptosis or cell cycle progression in cell lines have been published.

Research on other substituted 1,2,4-triazine compounds has shown that this heterocyclic core can be incorporated into molecules that induce apoptosis. For example, novel derivatives of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(substituted-benzothiazol-2-yl)acetamide were screened for antitumor activity. The most active compound was found to induce a high level of apoptotic cell death in the A549 lung adenocarcinoma cell line. nih.gov

Separately, other bromo-substituted heterocyclic compounds have been shown to induce apoptosis and cause cell cycle arrest. For instance, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one was reported to induce apoptosis and G0/G1 phase cell cycle arrest in T24 human bladder cancer cells through a mitochondria-dependent pathway. While structurally distinct from a triazine, this demonstrates that bromo-substitution on a heterocyclic ring can be a feature of molecules with significant cellular effects.

Structure-Activity Relationship (SAR) Elucidation for Biological Interactions

Specific structure-activity relationship (SAR) studies for this compound are not available. The following sections discuss the general influence of bromine and methylthio substitutions on the biological activity of the 1,2,4-triazine scaffold based on research on related compounds.

Influence of Bromine Substitution on Target Binding

The influence of a bromine substitution on the 1,2,4-triazine ring is context-dependent and can impact biological activity in several ways. Bromine is an electron-withdrawing group and can alter the electronic properties of the triazine ring, potentially influencing interactions with biological targets. It is also a lipophilic atom, which can affect the compound's ability to cross cell membranes and fit into hydrophobic pockets of enzymes or receptors.

In medicinal chemistry, a bromine atom is often used as a "heavy atom" to probe binding interactions or as a synthetic handle for further chemical modifications via cross-coupling reactions. For example, in the development of adenosine (B11128) A₂A antagonists, 6-Bromo-5-phenyl-1,2,4-triazin-3-amine was synthesized as a key intermediate. mdpi.com The bromine at the 6-position was subsequently replaced with other groups to explore the SAR of that position. mdpi.com Similarly, the synthesis of c-Met kinase inhibitors used 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine as a precursor, where the bromo-substituted phenyl ring was a crucial part of the final active compounds.

Role of the Methylthio Group in Biological Activity

The methylthio (-SCH₃) group at the 3-position of the 1,2,4-triazine ring is a common feature in many biologically active derivatives. Its role can be multifaceted:

Direct Interaction: The sulfur atom can act as a hydrogen bond acceptor, and the methyl group can engage in van der Waals or hydrophobic interactions within a target's binding site.

Modulation of Properties: The methylthio group can influence the molecule's solubility, electronic distribution, and metabolic stability.

Synthetic Intermediate: The 3-methylthio group is often used as a versatile synthetic handle. It can be oxidized to a methylsulfinyl or methylsulfonyl group, which acts as a good leaving group, allowing for nucleophilic substitution to introduce a wide variety of other functional groups at the 3-position. This strategy is frequently employed in the synthesis of 1,2,4-triazine libraries for drug discovery. For example, studies on anticoccidial agents involved the conversion of a 3-methylthio-1,2,4-triazine into a 3-hydrazino derivative to synthesize the final active compounds.

In studies of anti-inflammatory 3-methylthio-1,2,4-triazines, this group was a core feature of the compounds evaluated, suggesting its compatibility with or contribution to the observed biological effects.

In Vitro Metabolic Stability and Biotransformation Studies

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to breakdown by metabolic enzymes, primarily in the liver. nuvisan.com In vitro assays using human liver microsomes (HLMs) are a standard method for assessing this stability. nuvisan.com These microsomes contain a high concentration of Phase I drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. nih.gov

Studies on a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which share the core 1,2,4-triazine structure, have been conducted to evaluate their metabolic properties. nih.gov In these experiments, selected compounds were incubated with pooled human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. nih.gov The rate of disappearance of the parent compound over time was monitored to determine its metabolic half-life (t½). nih.gov

The findings revealed that the structural modifications at various positions on the molecule significantly influenced metabolic stability. For instance, the presence of a 4-CF₃-C₆H₄ moiety for both the R² and Ar substituents simultaneously increased the metabolic stability of the compounds. nih.gov This suggests that specific substitutions can shield the molecule from metabolic enzymes. Similarly, research on chiral pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides using rat liver microsomes indicated susceptibility to Phase I metabolism, leading to hydroxylation and dealkylation products, while no Phase II metabolism (like glucuronidation) was observed. mdpi.com These findings highlight that the primary biotransformation pathways for these types of triazine compounds likely involve oxidative reactions. mdpi.com

Below is a table summarizing the metabolic stability data for selected N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives, demonstrating how substituent changes affect the metabolic half-life. nih.gov

Compound IDSubstituents (R¹, R², Ar)Metabolic Half-Life (t½, min)
30R¹=H, R²=4-F-C₆H₄, Ar=4-Cl-C₆H₄14.8
31R¹=H, R²=4-Cl-C₆H₄, Ar=4-Cl-C₆H₄15.4
34R¹=H, R²=4-CF₃-C₆H₄, Ar=4-Cl-C₆H₄23.5
37R¹=H, R²=1-naphthyl, Ar=4-Cl-C₆H₄41.2
46R¹=H, R²=4-CF₃-C₆H₄, Ar=4-CF₃-C₆H₄70.1
47R¹=H, R²=4-F-C₆H₄, Ar=4-CF₃-C₆H₄24.3
52R¹=Cl, R²=4-F-C₆H₄, Ar=4-Cl-C₆H₄18.9

Computational Approaches to Ligand-Target Binding and Efficacy Prediction

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the biological activity of compounds and understanding their interactions with target proteins. nih.govkashanu.ac.ir These approaches are frequently applied to 1,2,4-triazine derivatives to guide the design of more potent and selective molecules. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kashanu.ac.ir This is achieved by calculating various molecular descriptors that quantify physicochemical properties like electronic effects, hydrophobicity, and steric factors.

A 3D-QSAR study was conducted on a series of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives, which are structurally analogous to the subject compound, to understand their inhibitory activity against the COX-2 enzyme. nih.gov The k-Nearest Neighbour Molecular Field Analysis (k-NN MFA) method was used to build the QSAR model. This model identified the importance of steric, electrostatic, and hydrophobic fields at specific points in the molecular structure for determining biological activity. nih.gov

The study revealed that:

Steric Fields: The model indicated that bulky substituents at certain positions of the aryl ring were favorable for activity, while bulkiness at other positions was detrimental.

Electrostatic Fields: The presence of electropositive and electronegative potentials in specific regions was found to either enhance or decrease the inhibitory activity.

Hydrophobic Fields: The model highlighted regions where hydrophobic characteristics were favorable for activity.

The predictive power of the QSAR model was validated internally and externally, demonstrating its reliability for predicting the activity of new, unsynthesized compounds in this class. nih.gov

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein's active site. jocpr.com For 1,2,4-triazine derivatives, docking studies have been instrumental in elucidating binding modes. In the study of 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazines as COX-2 inhibitors, docking simulations showed that the molecules fit well within the enzyme's active site. nih.gov Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, were identified, providing a rationale for the observed inhibitory activity. nih.gov For example, the most potent compound, 5-(4-chlorophenyl)-6-(4-(methylsulfonyl)phenyl)-3-(methylthio)-1,2,4-triazine, demonstrated strong interactions that stabilized its position within the binding pocket, explaining its high potency and selectivity. nih.gov

Docking studies on other 1,2,4-triazine series targeting different proteins, such as mTOR and Tubulin, have similarly revealed crucial ligand-target interactions, guiding further structural modifications to improve efficacy. nih.govnih.gov

The table below presents data from a QSAR study on 1,2,4-triazine-3(2H)-one derivatives, illustrating the correlation between predicted and actual biological activity (pIC₅₀). nih.gov

CompoundActual pIC₅₀Predicted pIC₅₀Residual
Comp 16.066.010.05
Comp 55.825.88-0.06
Comp 105.455.410.04
Comp 155.155.21-0.06
Comp 205.005.03-0.03
Comp 254.854.800.05
Comp 304.524.59-0.07

Emerging Research Directions and Future Perspectives on 5 Bromo 3 Methylthio 1,2,4 Triazine

Development of Advanced Synthetic Strategies for Complex Derivatives

The functionalization of the 5-Bromo-3-(methylthio)-1,2,4-triazine core is pivotal for the exploration of its chemical space and the generation of libraries of novel compounds. Advanced synthetic strategies are being explored to create complex derivatives with tailored properties. The bromine atom at the 5-position serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are anticipated to be highly effective for the arylation and heteroarylation of the 5-position of the triazine ring. While specific studies on this compound are not extensively documented, research on the cross-coupling of 5-bromo-1,2,3-triazines has demonstrated the feasibility of such transformations on the electron-deficient triazine core. rsc.orgrsc.orgacs.org The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and broad substrate scope. rsc.org

Furthermore, nucleophilic aromatic substitution (SNAr) reactions offer another avenue for derivatization. The electron-deficient nature of the 1,2,4-triazine (B1199460) ring facilitates the displacement of the bromide by various nucleophiles. Studies on 5-bromo-1,2,3-triazines have shown that phenols can effectively displace the bromine atom to form aryloxy-triazines, a reaction that proceeds via a concerted mechanism as suggested by DFT calculations. organic-chemistry.org This suggests that a similar reactivity profile can be expected for this compound, allowing for the introduction of diverse oxygen- and nitrogen-based nucleophiles.

The development of one-pot and domino reactions starting from simpler precursors also represents a promising direction for the efficient synthesis of complex 1,2,4-triazine derivatives. rsc.orglookchem.com These strategies can reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity.

Table 1: Potential Advanced Synthetic Strategies for Derivatization

Reaction TypePotential ReagentsExpected Product Class
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids5-Aryl/heteroaryl-3-(methylthio)-1,2,4-triazines
Buchwald-Hartwig AminationPrimary/secondary amines5-Amino-3-(methylthio)-1,2,4-triazines
Sonogashira CouplingTerminal alkynes5-Alkynyl-3-(methylthio)-1,2,4-triazines
Nucleophilic Aromatic SubstitutionPhenols, thiols, amines5-(Aryloxy/thio/amino)-3-(methylthio)-1,2,4-triazines

Exploration of Novel Reactivity Profiles and Catalytic Applications

The unique electronic properties of the 1,2,4-triazine ring in this compound suggest a rich and underexplored reactivity profile. Isomeric triazines have been shown to exhibit distinct profiles of bioorthogonal reactivity, participating in inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes and alkynes. nih.govsemanticscholar.org Computational studies have indicated that the substitution pattern on the triazine ring significantly influences its reactivity. nih.govsemanticscholar.org Specifically, 5-substituted 1,2,4-triazines have been predicted and experimentally verified to react rapidly with sterically demanding cycloalkynes. nih.govsemanticscholar.org This opens up the possibility of utilizing this compound and its derivatives in bioorthogonal chemistry for applications in chemical biology, such as the labeling of biomolecules.

Beyond cycloaddition reactions, the triazine scaffold itself can be a platform for the development of novel catalysts. While the direct catalytic application of this compound has not been reported, the nitrogen-rich core and the potential for coordination with metal centers suggest that its derivatives could be explored as ligands in catalysis. researchgate.net The synthesis of chiral triazine-based ligands could lead to applications in asymmetric catalysis.

Integration with High-Throughput Screening and Combinatorial Chemistry

The 1,2,4-triazine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in numerous biologically active compounds. nih.govnih.gov This makes this compound an ideal starting point for the generation of compound libraries for high-throughput screening (HTS) campaigns. The amenability of the 5-bromo position to various synthetic transformations allows for the creation of large and diverse libraries of derivatives.

The integration of automated synthesis platforms with HTS can accelerate the discovery of new drug candidates. rsc.org Combinatorial chemistry approaches, where different building blocks are systematically combined, can be applied to the this compound core to rapidly generate a multitude of structurally diverse molecules. These libraries can then be screened against a wide range of biological targets to identify hit compounds with desired activities. For instance, libraries of 1,2,4-triazine derivatives have been successfully screened to identify inhibitors of various enzymes and receptors. benthamdirect.com

Advanced Computational Modeling for Rational Design and Mechanistic Understanding

Computational chemistry plays an increasingly important role in modern drug discovery and materials science. Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular docking, can provide valuable insights into the properties and reactivity of this compound and its derivatives, guiding the rational design of new molecules with specific functions. rsc.orgrsc.orgnih.govnih.govnih.gov

DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. organic-chemistry.orgrsc.org Such studies can help in predicting the regioselectivity of chemical reactions and in understanding the mechanism of action of biologically active derivatives. nih.govacs.orgnih.govacs.org For example, computational studies have been instrumental in elucidating the concerted mechanism of SNAr reactions on bromo-triazines. organic-chemistry.org

Molecular docking simulations can be used to predict the binding modes of 1,2,4-triazine derivatives to biological targets, such as enzymes and receptors. rsc.orgrsc.orgnih.govnih.govnih.gov This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. acs.orgbenthamdirect.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed to correlate the structural features of 1,2,4-triazine derivatives with their biological activities, further aiding in the design of new compounds. rsc.orgrsc.orgnih.gov

Table 2: Applications of Computational Modeling for 1,2,4-Triazine Research

Modeling TechniqueApplicationInsights Gained
Density Functional Theory (DFT)Reaction mechanism studiesUnderstanding reaction pathways and transition states
Prediction of reactivityIdentifying reactive sites and predicting reaction outcomes
Spectroscopic analysisInterpreting experimental spectra
Molecular DockingBinding mode predictionIdentifying key interactions with biological targets
Virtual screeningPrioritizing compounds for experimental testing
3D-QSARStructure-activity relationshipGuiding the design of more potent compounds

Role in Probe Development for Chemical Biology and Target Validation

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. The 1,2,4-triazine scaffold, with its tunable properties, is an attractive core for the development of chemical probes. nih.gov this compound can serve as a versatile starting material for the synthesis of such probes.

The reactive bromine atom allows for the introduction of reporter groups, such as fluorophores or affinity tags (e.g., biotin), which are necessary for the detection and isolation of target proteins. The unique reactivity of the 5-substituted 1,2,4-triazine in bioorthogonal reactions could also be exploited for in situ labeling of targets in a cellular context. nih.govsemanticscholar.org

Furthermore, by systematically modifying the substituents on the triazine ring, it is possible to develop highly selective probes for specific biological targets. These probes can then be used to study the function of these targets in their native environment and to validate their role in disease, a critical step in the drug discovery pipeline. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-(methylthio)-1,2,4-triazine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thionation of triazine precursors using Lawesson’s reagent under mild conditions (e.g., reflux in THF) can introduce the methylthio group . Bromination can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and temperature (40–60°C) to minimize side reactions. Evidence from related triazine derivatives suggests that controlling moisture and oxygen levels improves reproducibility .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming substitution patterns, particularly distinguishing between bromine and methylthio groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% is typical for pharmacological studies) . X-ray crystallography, though less common, resolves regiochemical ambiguities in triazine derivatives .

Q. What are the dominant chemical reactivity patterns of this compound under standard laboratory conditions?

  • Methodological Answer : The bromine atom at the 5-position is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling for aryl group introduction) . The methylthio group at the 3-position undergoes oxidation to sulfoxides or sulfones using mCPBA (meta-chloroperbenzoic acid) in dichloromethane . Stability studies recommend storage at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

  • Methodological Answer : SAR studies should systematically modify the bromine and methylthio groups. For example:

  • Replace bromine with other halogens or electron-withdrawing groups to assess binding affinity.
  • Substitute methylthio with ethylthio or phenylthio to study steric effects.
    In vitro assays (e.g., COX-2 inhibition ) combined with molecular docking (using software like AutoDock Vina) can correlate structural changes with activity. Dose-response curves (IC₅₀ values) and selectivity indices (e.g., COX-2/COX-1 ratio) are critical metrics .

Q. What advanced analytical methods resolve contradictions in regiochemical assignments for triazine derivatives?

  • Methodological Answer : Discrepancies in substitution patterns (e.g., bromine vs. methylthio orientation) can be resolved via:

  • 2D NMR : NOESY or HSQC to confirm spatial proximity of substituents.
  • Isotopic labeling : ¹⁵N-labeled triazines for precise nitrogen environment analysis .
  • Computational modeling : DFT calculations (B3LYP/6-31G* level) predict NMR chemical shifts, which are compared to experimental data .

Q. How does the compound’s instability impact experimental design, and what stabilization strategies are effective?

  • Methodological Answer : The compound’s sensitivity to light and humidity necessitates:

  • Inert conditions : Use of gloveboxes for synthesis and Schlenk techniques for storage.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) in stock solutions .
  • Short reaction times : Microwave-assisted synthesis reduces exposure to degrading conditions .

Q. What strategies address regioselectivity challenges in functionalizing the triazine ring?

  • Methodological Answer : Regioselective bromination or substitution is achieved via:

  • Directing groups : Electron-donating groups (e.g., methoxy) at specific positions guide bromine incorporation .
  • Protection-deprotection : Temporarily block reactive sites using tert-butyldimethylsilyl (TBS) groups during synthesis .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Methodological Answer :

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalysis : Use Pd nanoparticles for coupling reactions to reduce metal waste .
  • Microwave synthesis : Reduces energy consumption and reaction times by 50–70% compared to conventional heating .

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